5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride
Overview
Description
5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N4O and its molecular weight is 319.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to the serotonergic system . It’s suggested that the compound interacts with serotonergic 5-HT1A and 5-HT2A/C receptors .
Mode of Action
The compound is believed to mediate its activity through the serotonergic system. It’s suggested that the compound’s antidepressant-like effect involves 5HT1A and 5HT2A/C receptor activation .
Result of Action
The compound has been shown to produce antidepressant-like effects in animal models, comparable to that of venlafaxine . The combined treatment with sub-effective doses of this compound and fluoxetine significantly reduced immobility in the forced swim test .
Biochemical Analysis
Biochemical Properties
5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cyclooxygenases (COX-1 and COX-2), where it exhibits inhibitory effects . The interaction with these enzymes is crucial as it can modulate inflammatory responses. Additionally, this compound has been shown to bind to various proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses . This compound can alter gene expression, leading to changes in the production of cytokines and other signaling molecules. Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX-1 and COX-2, inhibiting their activity and thus reducing the production of pro-inflammatory mediators . This compound also interacts with DNA and RNA, affecting gene transcription and translation processes. The inhibition of enzyme activity and modulation of gene expression are key aspects of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These effects are consistent across both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly localized in the cytoplasm and nucleus, where it interacts with enzymes and nucleic acids . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its effective function.
Properties
IUPAC Name |
6-methoxy-2-(piperazin-1-ylmethyl)-1H-benzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.2ClH/c1-18-10-2-3-11-12(8-10)16-13(15-11)9-17-6-4-14-5-7-17;;/h2-3,8,14H,4-7,9H2,1H3,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTOHHVUQIDCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.